(2-Nitroethyl)cyclopentane

Description

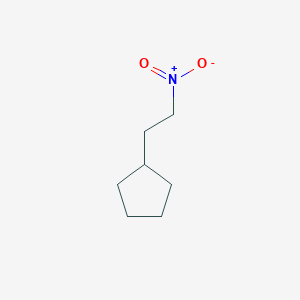

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitroethylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-8(10)6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIILWYPIXHFVBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitroethyl Cyclopentane and Its Functionalized Analogues

Direct Functionalization Approaches to Cyclopentane (B165970) Ring Systems

The direct introduction of functional groups onto a cyclopentane ring is a primary strategy for the synthesis of compounds like (2-Nitroethyl)cyclopentane. This often involves the use of unsaturated precursors, such as cyclopentene (B43876), which readily undergo addition reactions.

Nitrative Difunctionalization of Unsaturated Cyclopentane Precursors

The simultaneous introduction of a nitro group and another functional group across a double bond in a cyclopentene ring system is an efficient method for creating complex cyclopentane derivatives.

Radical-mediated reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing nitroethyl cyclopentanes, radical addition to cyclopentene derivatives is a key strategy. For instance, the addition of a radical species derived from a nitroalkane to cyclopentene can initiate a cascade of reactions leading to the desired product. The generation of the initial radical can be achieved through various means, including the use of radical initiators like dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). These reactions can lead to the formation of functionalized cyclopentanes. mdpi.com

A general representation of this process involves the generation of a nitro-containing radical which then adds to a cyclopentene derivative. This is followed by further transformations to yield the final product.

| Reactant 1 | Reactant 2 | Initiator | Product Type |

| Cyclopentene | Nitroalkane | AIBN/BPO | Functionalized Nitrocyclopentane (B1585555) |

| Alkenyl Boronic Ester | Homoallylic Iodide | Radical Initiator | Polysubstituted Borylated Cyclopentane |

This table illustrates the general components for radical-mediated synthesis of functionalized cyclopentanes.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of radical species. unina.itmdpi.com This technique can be applied to the synthesis of nitro-functionalized cyclopentanes by facilitating the addition of nitro-containing fragments to cyclopentene rings. researchgate.net For example, a photocatalyst, upon excitation by visible light, can induce the formation of a nitryl radical from a suitable precursor like N-nitrosuccinimide. researchgate.net This radical can then engage in an anti-Markovnikov addition to an alkene, such as a cyclopentene derivative, leading to the formation of a terminal nitroalkane. researchgate.net

The process is often highly regioselective and tolerates a wide range of functional groups, making it a versatile tool for late-stage functionalization of complex molecules. unina.it

| Alkene Substrate | Nitro Source | Photocatalyst | Key Outcome |

| Cyclopentene Derivative | N-Nitrosuccinimide | Iridium or Ruthenium complex | Anti-Markovnikov Hydronitration |

| Aryl Alkenes | FSO₂CF₂CO₂Me / H₂O | fac-[Ir(ppy)₃] | Hydroxydifluoroacetylation |

This table summarizes key components and outcomes in photoredox-catalyzed functionalization of alkenes.

Radical/polar crossover (RPC) reactions represent a sophisticated strategy where a radical intermediate is converted into an ionic species within the same reaction sequence, allowing for subsequent polar transformations. x-mol.comnih.govdntb.gov.ua This approach can be utilized to construct highly functionalized cyclopentane rings. escholarship.orgnih.gov In a typical net-neutral RPC process for cyclopentane synthesis, a photocatalytically generated radical adds to a tethered alkene. The resulting radical intermediate is then reduced by the photocatalyst to an anion, which can undergo an intramolecular cyclization to form the cyclopentane ring. nih.gov This methodology allows for the construction of carbocyclic rings with excellent functional group tolerance under mild conditions. nih.govnih.gov

Multicomponent Reactions Incorporating Nitroethyl and Cyclopentane Units

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules. sioc-journal.cnresearchgate.netacs.orgnih.govrsc.org While direct three-component syntheses of this compound are not extensively documented, the principles of MCRs can be applied to construct functionalized cyclopentane rings. For example, reactions involving an isocyanide, a dialkyl acetylenedicarboxylate, and a suitable third component can lead to the formation of highly substituted spiro[cyclopentane-1,3'-indolines]. sioc-journal.cnresearchgate.netacs.org

By selecting appropriate starting materials, it is conceivable to design an MCR that incorporates a nitroethyl moiety and a five-membered ring precursor to generate this compound analogues. The versatility of MCRs in generating molecular diversity makes this a promising area for future research. rsc.org

| Component 1 | Component 2 | Component 3 | Product Type |

| Alkylisocyanide | Dialkyl acetylenedicarboxylate | 3-Phenacylideneoxindole | Functionalized Spiro[cyclopentane-1,3'-indolines] |

| Triphenylphosphine | But-2-ynedioate | Isatylidene malononitrile | Triphenylphosphanylidene Spiro[cyclopentane-1,3'-indolines] |

This table illustrates examples of three-component reactions for the synthesis of cyclopentane derivatives.

Derivatization from Pre-Existing Nitroethyl Substrates

An alternative approach to synthesizing this compound involves starting with a molecule that already contains the nitroethyl group and attaching the cyclopentyl moiety. This can be achieved through the reaction of nitroethane with a suitable cyclopentyl electrophile.

A notable example is the reaction of nitroethane with cyclic ketones, such as cycloheptanone (B156872) or cyclooctanone, which has been shown to produce cyclic allylic nitro compounds. google.com This type of condensation reaction, followed by dehydration, can be adapted for cyclopentanone (B42830) to yield a nitrovinylcyclopentane, which can then be reduced to this compound. The reaction of nitroalkanes, like nitromethane (B149229) and 1-nitro-cyclopentane, with p-quinone methides in a base-catalyzed 1,6-conjugate addition also demonstrates the utility of pre-existing nitroalkanes in forming new carbon-carbon bonds. acs.org

Furthermore, the reduction of a nitroolefin, such as (2-nitrovinyl)cyclopentane, provides a direct route to the corresponding nitroalkane. For instance, the reduction of a double bond in a nitroolefin derivative with sodium borohydride (B1222165) can efficiently yield the saturated nitro compound. mdpi.com

| Nitro Substrate | Cyclopentyl Precursor | Reaction Type | Product |

| Nitroethane | Cyclopentanone | Condensation/Dehydration/Reduction | This compound |

| (2-Nitrovinyl)cyclopentane | - | Reduction | This compound |

| Nitroethane | Cycloheptanone | Condensation/Dehydration | 1-(1-Nitroethyl)cyclohept-1-ene |

This table outlines synthetic strategies starting from pre-existing nitroethyl substrates.

Cyclization Reactions Leading to Substituted Cyclopentanes

The formation of the cyclopentane ring is a fundamental step in organic synthesis, with numerous strategies developed to create this common structural motif. These methods often generate a substituted cyclopentane core which can then be further modified to introduce the nitroethyl group, or they can incorporate a precursor to the nitroethyl group during the cyclization itself.

Key strategies for forming substituted cyclopentane rings include:

Intramolecular Alkylation: The reaction of γ-chlorocarbanions with electron-deficient alkenes can produce carbanionic adducts that undergo intramolecular substitution to form substituted cyclopentanes. thieme-connect.com

Radical Cyclizations: Oxidative radical reactions initiated by reagents like Manganese(III) acetate (B1210297) can trigger the cyclization of unsaturated precursors to form cyclopentane rings. scribd.com Similarly, other radical reactions using stannanes can be employed for enyne cyclizations. organic-chemistry.org

[3+2] Cycloadditions: A metal-free [3+2] cycloaddition of cyclopropyl (B3062369) ketones to alkenes, catalyzed by a diboron(4) compound and a pyridine, can yield highly substituted cyclopentane compounds. organic-chemistry.org

Aldol (B89426) Condensations: Intramolecular aldol reactions are a classic method for forming five-membered rings, leading to cyclopentenone structures that can be subsequently modified. scribd.com

Heck Reactions: Intramolecular Heck reactions provide a powerful method for the cyclization of appropriate alkenyl halides to form cyclopentane derivatives. scribd.com

Table 1: Selected Cyclization Strategies for Cyclopentane Synthesis

For instance, the reaction of 2,4,4-trimethyl-cyclopent-2-en-1-one with nitromethane results in the Michael addition product 2,4,4-trimethyl-3-nitromethyl-cyclopentanone, directly incorporating a related functional group onto a pre-formed ring. prepchem.com

Coupling Reactions Involving Nitroethylated Precursors

Coupling reactions offer a direct route to installing the nitroethyl group onto a vinyl precursor. A notable example is the palladium-catalyzed double coupling of nitromethane with vinyl triflates or bromides. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction homologates the vinyl substrate by two carbons to generate homoallylic nitro compounds, which are valuable synthetic intermediates. nih.gov

The proposed mechanism involves a tandem cross-coupling/π-allylation sequence. nih.gov Initially, a cross-coupling reaction occurs between the vinyl substrate and nitromethane. The resulting allyl nitro intermediate is not isolated as it readily undergoes oxidative ionization under the palladium-catalyzed conditions to form a Pd–π-allyl complex. nih.gov A second nucleophilic attack by nitromethane completes the sequence, yielding the nitroethylated product. nih.gov This process is advantageous as it uses nitromethane as a traceless coupling partner that both extends the carbon chain and incorporates a leaving group for the subsequent step. nih.gov

Other coupling reactions can utilize nitroalkane precursors. For example, a copper(I) catalyst can facilitate the C-benzylation of nitroalkanes with benzyl (B1604629) bromides under mild conditions via a thermal redox mechanism. organic-chemistry.org

Table 2: Coupling Reactions for the Synthesis of Nitroethylated Compounds

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of this compound and related nitroalkanes, green approaches focus on minimizing solvent use and employing safer reagents.

Solvent-Free Mechanochemical Synthesis (e.g., Ball-Milling)

Mechanochemistry, particularly through ball-milling, represents a significant green chemistry technique by enabling reactions in the absence of bulk solvents. nih.gov This method uses mechanical force to initiate chemical reactions between solid reactants. mdpi.com While a specific mechanochemical synthesis of this compound has not been detailed in the literature, the principles of this technique are broadly applicable.

The advantages of mechanochemical synthesis include:

Elimination of Solvents: Reduces waste and environmental impact. nih.gov

Fast Reaction Times: Reactions can be significantly faster than conventional solution-phase methods. mdpi.com

High Yields: Often provides excellent product yields. mdpi.com

A hypothetical solvent-free synthesis of a functionalized analogue could involve the Michael addition of a nitroalkane to a cyclopentenone derivative within a ball mill, a type of reaction known to be amenable to mechanochemical conditions.

Aqueous Medium Reactions and Their Efficacy

Performing organic reactions in water is a cornerstone of green chemistry. The synthesis of primary nitroalkanes can be achieved effectively in aqueous systems. One established method involves the reaction of alkyl bromides or iodides with silver nitrite (B80452) in an aqueous medium, which proceeds in good yields and is compatible with various functional groups. organic-chemistry.org

An alternative eco-friendly procedure utilizes sodium nitrite in polyethylene (B3416737) glycol (PEG 400), which can serve as a green reaction medium, sometimes with water as a co-solvent. wiley-vch.deresearchgate.net This method allows for the chemoselective formation of primary nitroalkanes from alkyl halides at room temperature. wiley-vch.de The use of PEG is advantageous as it is a recyclable and non-toxic solvent. researchgate.net

Table 3: Green Synthesis Approaches for Nitroalkanes

Mechanistic Investigations of Reactions Involving 2 Nitroethyl Cyclopentane Scaffolds

Radical Relay Strategies in Cyclopentane (B165970) Functionalization

Radical-based chemistry has emerged as a powerful tool for the functionalization of C-H bonds, which are ubiquitous in organic molecules. cornell.edu Radical relay strategies, in particular, offer a means to achieve site-selective functionalization of remote C-H bonds, a challenging task in traditional organic synthesis. cornell.eduresearchgate.net These strategies typically involve the generation of a radical species that can then undergo an intramolecular hydrogen atom transfer (HAT) to generate a new radical at a different position within the molecule. This new radical can then be trapped by a suitable reagent to afford the functionalized product.

In the context of cyclopentane functionalization, radical relay strategies have been employed to introduce new functional groups with high levels of regio- and stereocontrol. cornell.edu While direct studies on (2-nitroethyl)cyclopentane itself are not extensively documented in this specific context, the principles can be extrapolated from related systems. For instance, the Lin research group has developed catalyst-controlled stereoselective reactions involving radical intermediates for the synthesis of polysubstituted cyclopentanes. cornell.edu Their "radical redox-relay" strategy allows for precise control over the formation, transformation, and termination of radical species. cornell.edu

A general representation of a radical relay mechanism for C-H methylation is shown below, which could be conceptually applied to a this compound system. nsf.gov

| Step | Description |

| 1. Initiation | A radical initiator generates a reactive radical species. |

| 2. Hydrogen Atom Transfer (HAT) | The initial radical abstracts a hydrogen atom from a specific position on the cyclopentane ring, generating a cyclopentyl radical. |

| 3. Radical Relay | The cyclopentyl radical undergoes an intramolecular 1,5-HAT, transferring the radical center to a different carbon atom. |

| 4. Functionalization | The newly formed radical is trapped by a functionalizing reagent (e.g., a methyl source). |

| 5. Propagation/Termination | The catalytic cycle is propagated or terminated. |

The feasibility and selectivity of such a process would be highly dependent on the conformation of the this compound substrate and the nature of the catalyst and reagents employed.

C-C Double Bond Cleavage Mechanisms in Olefin Metathesis Contexts

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds. wikipedia.orgresearchgate.net This transformation, recognized with the 2005 Nobel Prize in Chemistry, has found widespread application in organic synthesis. wikipedia.org While not directly involving the cleavage of the C-C single bonds within the cyclopentane ring of this compound, understanding the mechanisms of C-C double bond cleavage in related cyclopentene (B43876) systems is crucial for predicting and controlling the outcomes of metathesis reactions. libretexts.org

Carbene Mechanism vs. Concerted Interchange Pathways

The currently accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a metallacyclobutane intermediate. wikipedia.org This mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps between a metal-carbene complex and an alkene. uib.norsc.org

The key steps in the Chauvin mechanism are:

Coordination: The alkene coordinates to the metal-carbene catalyst. uib.no

[2+2] Cycloaddition: The alkene and the metal-carbene undergo a concerted [2+2] cycloaddition to form a four-membered metallacyclobutane intermediate. uib.norsc.org

[2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal-carbene species. uib.norsc.org

Alternative to the stepwise associative or dissociative mechanisms, an "interchange" mechanism has been proposed where the binding of the alkene and the release of a ligand occur in a single, concerted step. rsc.org The predominance of one pathway over another is influenced by the nature of the catalyst, ligands, and substrate. rsc.orgmdpi.comnih.gov For instance, density functional theory (DFT) calculations have been used to compare the energy profiles of dissociative and associative pathways for various ruthenium-based catalysts. mdpi.com

The concerted [2+2] oxidative-cycloaddition-cycloreversion at a metal center is a key feature of the carbene mechanism. sciencepublishinggroup.com The reactivity of the metal-carbene complex is influenced by the relative contributions of different resonance structures. sciencepublishinggroup.com

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. researchgate.net In the context of olefin metathesis, deuterium (B1214612) labeling has been instrumental in confirming the Chauvin mechanism and ruling out earlier proposed mechanisms. wikipedia.orglehigh.edu For example, early studies involving the cross-metathesis of deuterated and non-deuterated alkenes provided crucial evidence against a pairwise mechanism and in favor of the metallacyclobutane pathway. wikipedia.org

Cobalt-Catalyzed Transformations for Nitroethylation

Cobalt catalysis has emerged as a versatile tool in organic synthesis, enabling a wide range of transformations, often with high selectivity and efficiency. nih.gov Cobalt catalysts are particularly effective in reactions involving radical intermediates and π-systems. nih.govorganic-chemistry.org

The introduction of a nitroethyl group onto a cyclopentane scaffold can be achieved through various methods, including cobalt-catalyzed processes. One common approach is the Michael addition of a nitronate to a cyclopentenone derivative. Cobalt complexes can catalyze this reaction, often proceeding through a cobaltacyclic intermediate formed by the oxidative cyclometalation of the alkene and another π-component to a low-valent cobalt species. nih.gov The stereoselectivity of these reactions is influenced by the steric and electronic properties of the substrates and ligands. nih.gov

Recent developments have also focused on cobalt-mediated radical ligand transfer (RLT) for the difunctionalization of alkenes. researchgate.netresearchgate.netunibe.ch In these systems, a cobalt catalyst can mediate the transfer of a nitro group and another functional group (e.g., a halogen) across a double bond. unibe.chresearchgate.net Mechanistic studies suggest the involvement of a Co(I)/Co(II)/Co(III) catalytic cycle and difluoroalkyl radicals in certain cobalt-catalyzed difluoroalkylations. nih.gov

| Catalyst System | Reaction Type | Mechanistic Feature |

| CoBr₂/phosphine ligand | Alder-ene or [2+2] cycloaddition | Chemoselectivity dependent on ligand bite angle and alkyne electronics. organic-chemistry.org |

| Dual photoredox-cobalt catalyst | Halonitration of alkenes | Radical ligand transfer (RLT) from a nitryl radical source. unibe.ch |

| Cobalt(I) species | Decarboxylative difluoroalkylation | In situ formation of Co(I) and intermediacy of difluoroalkyl radicals. nih.gov |

Iron-Mediated Radical Ligand Transfer (RLT) Processes

Iron, being an abundant, inexpensive, and environmentally benign metal, has garnered significant attention as a catalyst for a variety of organic transformations. mdpi.com Iron catalysts are particularly effective in mediating radical reactions, including radical ligand transfer (RLT) processes. researchgate.netresearchgate.netnih.gov

Iron(III) nitrate (B79036) nonahydrate has been utilized as a source of nitrogen dioxide radicals for the halo-nitration of alkenes. researchgate.netacs.org The reaction proceeds via the thermal decomposition of the iron salt to generate NO₂, which then adds to the alkene. The resulting radical intermediate is subsequently trapped by a halogen atom. researchgate.netacs.org

More recently, mechanochemistry has been combined with iron-mediated RLT and electron catalysis for the difunctionalization of alkenes. researchgate.netnih.gov In this approach, mechanical force is used to promote the generation of nitryl radicals from ferric nitrate, which then undergo RLT. researchgate.netnih.gov This method offers a solvent-free or solvent-less approach to alkene functionalization with high chemo- and regioselectivity. researchgate.netnih.gov

| Iron Source | Co-reagent/Condition | Reaction | Mechanistic Aspect |

| Iron(III) nitrate nonahydrate | Halogen salt, heat | Halo-nitration of alkenes | Radical addition of NO₂ followed by halogen atom transfer. researchgate.netacs.org |

| Ferric nitrate | TEMPO, mechanochemical force | 1,2-Nitronitrooxylation of alkenes | Cooperative RLT and electron catalysis. researchgate.netnih.gov |

| FeCl₃ | TBHP | C-H functionalization | Free radical pathway involving electron transfer. mdpi.com |

Stereochemical Control in Reactions of Nitroethylated Cyclopentanes

Achieving stereochemical control in the synthesis of substituted cyclopentanes is a significant challenge due to the flexible nature of the five-membered ring. However, several strategies have been developed to address this, particularly in the context of reactions involving nitro-functionalized cyclopentanes. nih.govnih.govacs.org

Asymmetric organocatalysis has proven to be a powerful tool for the enantioselective synthesis of chiral cyclopentane derivatives. nih.govacs.orgresearchgate.net For instance, bifunctional catalysts, such as those derived from chiral thioureas, can be used to catalyze the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds, leading to the formation of highly enantioenriched products. nih.govacs.orgrsc.org The catalyst typically activates both the nucleophile (nitroalkane) and the electrophile (enone) through non-covalent interactions, thereby controlling the stereochemical outcome of the reaction. nih.govacs.org

In a reported organocascade reaction to form spirooxindole-fused cyclopentanes, a chiral bifunctional catalyst deprotonates the nitroalkane while the thiourea (B124793) moiety activates the methyleneindolinone, directing a Si-face addition of the resulting nitronate. nih.govacs.org

Domino reactions initiated by rhodium carbenes have also been developed for the highly stereoselective synthesis of cyclopentanes bearing multiple stereocenters. nih.gov These cascades can involve a series of chirality transfer events, and a detailed understanding of the stereochemical course of each step allows for excellent control over the final product's stereochemistry. nih.gov The diastereoselectivity in such reactions can be influenced by factors such as A¹,³-strain in key transition states. nih.gov

Computational studies, often using DFT, play a crucial role in understanding and predicting the stereochemical outcomes of these reactions by modeling the transition states of the key stereodetermining steps. acs.orgradomir.com.pl

Precursor in Natural Product Synthesis

Derivatives of this compound have been utilized as key precursors in the asymmetric synthesis of complex natural products. The cyclopentane framework is a common feature in many bioactive molecules, and the nitroethyl group provides a handle for further molecular elaboration. nih.gov

A notable example is the use of 2-methyl-2-(2-nitroethyl)cyclopentane-1,3-dione in the highly enantio-selective and scalable synthesis of a rare cis,cis-tricyclic diterpenoid. buchler-gmbh.com In this synthesis, the nitro-substituted cyclopentane derivative serves as a crucial educt in a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. buchler-gmbh.com This reaction sets the stage for the construction of the complex polycyclic system of the target diterpenoid. buchler-gmbh.com The strategic placement of the nitroethyl group on the cyclopentane ring is essential for the desired reaction pathway and the stereochemical outcome of the synthesis.

Table 1: Example of this compound Derivative in Natural Product Synthesis

| Reaction Type | Educts | Product | Catalyst | Significance |

|---|

Building Block for Advanced Organic Scaffolds

The this compound framework is a versatile building block for constructing advanced organic scaffolds, which are the core structures of many pharmaceutically relevant molecules. frontiersin.orglifechemicals.com The reactivity of the nitro group allows for its conversion into other functional groups, making these compounds ideal starting points for creating diverse molecular libraries. mdpi.comnih.gov

For instance, substituted 3-(2-nitroethyl)cyclopentane-1,3-diones are considered useful building blocks for creating more complex structures. scispace.com Similarly, the conjugate addition of nitroalkanes to cyclopentene derivatives yields 1,2,3-trifunctionalized cyclopentanes, such as Ethyl 2-cyano-5-(1-nitroethyl)cyclopentanecarboxylate. sctunisie.org These highly functionalized cyclopentanes can serve as starting materials for a variety of more complex molecules, including bicyclic γ-lactams, which are of biological interest. sctunisie.org The cyclopentane ring provides a rigid scaffold, while the nitro group and other substituents offer multiple points for chemical modification. nih.gov

The synthesis of polyfunctionalized cyclopentane rings is a significant area of research, as these structures are central to many natural products and bioactive compounds. nih.govoregonstate.edu Methodologies like palladium-catalyzed [3 + 2] cycloadditions are employed to create nitrocyclopentanes, which are versatile synthetic intermediates that can lead to cyclopentylamines and cyclopentenones. organic-chemistry.org

Table 2: Examples of Advanced Scaffolds from Nitro-Functionalized Cyclopentanes

| Starting Material Type | Reaction | Resulting Scaffold | Potential Applications |

|---|---|---|---|

| 2-methyl-2-(2-nitroethyl)cyclopentane-1,3-dione | Michael Addition | Tricyclic Diterpenoid Core | Natural Product Synthesis buchler-gmbh.com |

| Ethyl 5-cyanocyclopent-1-enecarboxylate & Nitroalkanes | Michael Addition | 1,2,3-Trifunctionalized Cyclopentanes | Synthesis of bicyclic γ-lactams sctunisie.org |

| Nitroalkenes & Trimethylenemethane | Palladium-catalyzed [3+2] Cycloaddition | Nitrocyclopentanes | Access to cyclopentylamines and cyclopentenones organic-chemistry.org |

Strategies for Isolation and Purification of Intermediates

The successful synthesis of complex molecules relies heavily on the effective isolation and purification of intermediates. For compounds derived from this compound, standard chromatographic techniques are frequently employed.

Column chromatography is a widely used method for purifying these nitro-containing cyclopentane intermediates. acs.org Silica gel is a common stationary phase, and mixtures of solvents like hexane (B92381) and ethyl acetate (B1210297) or benzene (B151609) and ethyl acetate are used as eluents to separate the desired product from reaction byproducts and unreacted starting materials. acs.orgprepchem.com

In addition to chromatography, aqueous work-up procedures are essential for removing inorganic salts and water-soluble impurities. This typically involves washing the reaction mixture with saturated aqueous solutions, such as sodium bicarbonate (NaHCO₃), followed by washing with water until neutral. prepchem.com The organic layer is then dried over an anhydrous salt, like sodium sulphate, before the solvent is removed under reduced pressure. prepchem.com In some cases, recrystallization can also be an effective method for purification.

While these methods are standard, the isolation of specific isomers or highly functionalized cyclopentane derivatives can sometimes be challenging, requiring careful optimization of purification protocols. kcl.ac.uk

Table 3: Summary of Isolation and Purification Techniques

| Technique | Description | Common Reagents/Materials | Purpose |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. acs.orgprepchem.com | Silica gel, Hexane/Ethyl Acetate, Benzene/Ethyl Acetate | Isolation of the desired nitrocyclopentane (B1585555) derivative from a mixture. acs.orgprepchem.com |

| Aqueous Work-up / Extraction | Washing the organic reaction mixture with aqueous solutions to remove impurities. prepchem.com | Saturated Sodium Bicarbonate solution, Water | Removal of inorganic salts and water-soluble byproducts. prepchem.com |

| Drying | Removal of residual water from the organic phase. prepchem.com | Sodium Sulphate | To ensure the final product is free of water before solvent evaporation. prepchem.com |

Tabulated Compound Data

Advanced Synthetic Applications and Transformations

Difunctionalization of Unsaturated Hydrocarbons via Nitroethylation

The difunctionalization of unsaturated hydrocarbons is a powerful strategy in organic synthesis that allows for the simultaneous introduction of two functional groups across a double or triple bond. sioc-journal.cn This approach significantly increases molecular complexity in a single step and has been widely applied in the synthesis of pharmaceuticals, fine chemicals, and materials. sioc-journal.cn Among the various methods, those mediated by free radicals, particularly through photoredox catalysis, have seen significant advancements. sioc-journal.cn

The addition of a nitroalkyl group, such as the 2-nitroethyl moiety from (2-Nitroethyl)cyclopentane, and another functional group across an unsaturated bond is a key example of such a transformation. These reactions can proceed through radical mechanisms, where a radical precursor reagent functionalizes different positions within the unsaturated hydrocarbon. researchgate.net This strategy is highly efficient and atom-economical, minimizing the formation of byproducts often seen in cross-coupling reactions. researchgate.net

Recent research has focused on developing selective difunctionalization reactions. sioc-journal.cn For instance, the nitrative difunctionalization of alkenes leads to substituted nitroalkanes, which are valuable intermediates due to the nitro group's versatility in being converted to other functionalities like amines, aldehydes, and carboxylic acids. nih.gov While 1,2-nitrative difunctionalization is well-established, more complex transformations that introduce functionality at other positions are an active area of research. nih.gov

A notable application is the conjugate addition of nitroalkanes to electron-poor alkenes, which is a powerful tool for creating a variety of important chemical structures. sctunisie.org For example, the reaction of nitronate salts with cyclic allyl nitriles can produce 1,2,3-trifunctionalized cyclopentanes in good yields. sctunisie.org This highlights the utility of nitroalkane derivatives in constructing highly functionalized cyclic systems.

Table 1: Examples of Difunctionalization Reactions

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Nitroalkanes and Ethyl 5-cyanocyclopent-1-enecarboxylate | Sodium ethoxide in ethanol | 1,2,3-Trifunctionalized cyclopentanes | sctunisie.org |

| Alkenes and gem-Bromonitroalkanes | Photoredox catalyst | 1,3-Difunctionalized nitro compounds | rsc.org |

| Unsaturated Hydrocarbons | Radical initiator | Difunctionalized products | researchgate.net |

Carbo-Heterofunctionalization of Alkenes

Carbo-heterofunctionalization of alkenes is a synthetic strategy that introduces both a carbon-based group and a heteroatom-containing group across a double bond in a single step. organic-chemistry.org This method provides efficient access to complex molecules from simple, readily available starting materials. nih.gov Photoredox catalysis has emerged as a powerful tool for these transformations, enabling the use of radical-polar crossover mechanisms. nih.govrsc.org

In this context, nitro-functionalized compounds like this compound can be precursors to nitroalkyl radicals. These radicals are highly electrophilic due to the electron-withdrawing nature of the nitro group. nih.gov The reaction sequence typically involves the addition of the nitroalkyl radical to an alkene, forming an intermediate radical. This intermediate is then oxidized by a photocatalyst to a carbocation, which can be trapped by a variety of nucleophiles. nih.gov

This methodology allows for the synthesis of a wide range of 1,3-difunctionalized nitro compounds, including β-nitro ketones, 1,3-nitro alcohols, and 1,3-nitro ethers. rsc.orgunibe.ch For example, using gem-bromonitroalkanes as redox-active reagents in the presence of O-centered nucleophiles provides rapid access to these valuable building blocks. rsc.org The ability to vary the nucleophile adds a significant degree of flexibility to this synthetic approach, allowing for the preparation of diverse molecular structures. nih.gov

Homogeneous gold catalysis has also been employed for the oxidative carboamination, carboalkoxylation, and carbolactonization of terminal alkenes, providing expedient routes to various substituted N- or O-heterocycles. organic-chemistry.org

Table 2: Reagents in Carbo-Heterofunctionalization

| Radical Precursor | Alkene Type | Nucleophile | Product | Catalyst System | Reference |

| gem-Bromonitroalkanes | Various | O-centered nucleophiles | 1,3-Difunctionalized nitro compounds | Photoredox catalyst | nih.govrsc.org |

| Pent-4-en-1-ols | Terminal | Phenylboronic acid | Tetrahydrofuran derivatives | Gold catalyst / Selectfluor | organic-chemistry.org |

Preparation of Functionalized Cyclopentane (B165970) Derivatives with Diverse Reactivity

The cyclopentane ring is a common structural motif found in numerous natural products and biologically active compounds, including prostaglandins (B1171923) and alkaloids. sctunisie.org Consequently, the development of efficient methods for the synthesis of functionalized cyclopentane derivatives is a significant area of chemical research. sctunisie.orgorganic-chemistry.org

This compound and related nitroalkenes serve as valuable starting materials for creating highly functionalized cyclopentane systems. The nitro group is a versatile functional group that can be transformed into a variety of other groups, such as amines, ketones, and oximes, making it a synthetic linchpin. researchgate.net

One powerful strategy involves the Michael addition of a nucleophile to a cyclopentene (B43876) derivative bearing a nitroethyl group. For instance, the conjugate addition of nitronate salts to ethyl 5-cyanocyclopent-1-enecarboxylate leads to the formation of 1,2,3-trifunctionalized cyclopentanes. sctunisie.org These products contain multiple stereocenters and functional groups that can be further elaborated.

Furthermore, organocatalytic domino reactions involving nitro-functionalized cyclopentane precursors can lead to the rapid assembly of complex cyclic structures. For example, an enantioselective organocatalytic reduction of a δ-nitro diene can produce a chiral nitro alkene, which can then undergo a stereoselective cyclization to yield a highly functionalized cyclopentane with five contiguous stereocenters. unimi.it

The synthesis of cyclopentane derivatives can also be achieved through various other cyclization strategies, such as Nazarov cyclization and Diels-Alder reactions. sctunisie.org Additionally, methods have been developed for the preparation of cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane and its derivatives, which serve as platforms for accessing a wide range of functionalized cyclopentanes through nucleophilic substitution and elimination reactions. beilstein-journals.orgbeilstein-journals.org

Table 3: Synthetic Routes to Functionalized Cyclopentanes

| Starting Material | Key Reaction | Product Type | Reference |

| Nitroalkanes and Ethyl 5-cyanocyclopent-1-enecarboxylate | Michael Addition | 1,2,3-Trifunctionalized cyclopentanes | sctunisie.org |

| δ-Nitro dienes | Organocatalytic Reduction and Cyclization | Highly functionalized cyclopentanes with 5 stereocenters | unimi.it |

| 5-[(Benzyloxy)methyl]cyclopentadiene and Maleic anhydride | Diels-Alder Cycloaddition and further steps | cis,cis,cis,cis-1,2,3,4,5-Pentakis(hydroxymethyl)cyclopentane | beilstein-journals.org |

Theoretical and Computational Studies

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic landscape of a molecule. For (2-Nitroethyl)cyclopentane, these analyses reveal how the electron-withdrawing nature of the nitro group influences the entire molecule.

The electronic structure of conjugated polymers and similar molecules is fundamentally determined by their molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cmu.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's reactivity and electronic transition properties. In nitroalkanes, the nitro group significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. researchgate.netmdpi.com

Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, have become standard for calculating electronic descriptors. github.iopolimi.it These calculations can determine the distribution of electron density and partial atomic charges (e.g., Mulliken charges). In this compound, the strong electronegativity of the oxygen atoms in the nitro group pulls electron density away from the adjacent carbon and nitrogen atoms. This inductive effect extends, to a lesser degree, through the ethyl bridge to the cyclopentane (B165970) ring. This polarization is crucial for the molecule's reactivity, particularly the acidity of the proton on the carbon adjacent to the nitro group (the α-carbon). mdpi.com

Table 1: Calculated Electronic Properties of a Model Nitroalkane System (Note: These are representative values based on DFT calculations for similar simple nitroalkanes and are intended for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Relates to the ability to accept electrons; lowered by the nitro group. |

| HOMO-LUMO Gap | ~ 6.5 eV | Indicates chemical reactivity and stability. |

| Mulliken Charge on α-Carbon | ~ +0.15 | Shows electron withdrawal by the nitro group, increasing proton acidity. |

| Mulliken Charge on N (NO₂) | ~ +0.50 | Indicates a significant positive charge due to bonding with oxygen. |

| Mulliken Charge on O (NO₂) | ~ -0.35 | Confirms high electron density on the electronegative oxygen atoms. |

Data based on general principles from computational studies on nitro compounds. researchgate.netpolimi.it

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed mapping of reaction pathways, providing insights into the mechanisms of chemical transformations. usu.edu This involves calculating the potential energy surface for a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. readthedocs.io

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable structure that has a fleeting existence, on the order of a single bond vibration (femtoseconds). wikipedia.orgnih.gov Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate that leads from reactants to products. readthedocs.ioresearchgate.net

For this compound, a key reaction is the deprotonation of the α-carbon to form a nitronate anion, which is the initial step in processes like the Henry (nitroaldol) reaction. wikipedia.org Reaction pathway modeling can simulate the approach of a base, the transfer of the proton, and the resulting change in geometry and electronic structure. The energy required to reach this transition state is the activation energy, which determines the reaction rate. wikipedia.org While some fundamental reactions were long assumed to follow simple one-step mechanisms, rigorous kinetic and computational investigations have shown that many, including proton transfers in nitroalkanes, occur via multi-step pathways with significant intermediates. usu.edu

Table 2: Illustrative Transition State Parameters for the Deprotonation of a Nitroalkane (Note: Values are hypothetical, based on typical computational results for such reactions.)

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The Gibbs free energy barrier that must be overcome for the reaction to proceed. |

| Key Imaginary Frequency | -1500 to -1000 cm⁻¹ | The single negative frequency in the vibrational analysis, confirming a true transition state. Its vector shows the atomic motions involved in the bond-breaking/forming process. |

| C-H Bond Length (breaking) | ~1.6 Å | The α-carbon to proton bond is significantly elongated in the TS compared to the reactant (~1.1 Å). |

| H-Base Bond Length (forming) | ~1.2 Å | The bond between the proton and the attacking base is partially formed in the TS. |

Data synthesized from the principles of transition state theory and modeling. readthedocs.iowikipedia.orgresearchgate.net

Prediction of Reactivity and Selectivity in Nitroethylation Reactions

Computational methods are increasingly used to predict the outcome of chemical reactions, including their reactivity and selectivity. rsc.orgnih.gov For nitroethylation reactions, where the this compound anion acts as a nucleophile, computational models can predict which electrophiles will react fastest and what the stereochemical outcome (e.g., syn vs. anti products) will be. nih.gov

Reactivity can be predicted by analyzing the electronic properties of the reactants. mdpi.com The nucleophilicity of the nitronate anion formed from this compound can be quantified, and its reaction with various electrophiles can be modeled. Selectivity in a reaction is determined by the relative activation energies of competing reaction pathways. escholarship.orgcam.ac.uk For example, in a nitroaldol reaction with a chiral aldehyde, two or more diastereomeric products can be formed. By calculating the transition state energies for each possible pathway, chemists can predict which product will be favored. nih.gov

Computational studies have shown that even subtle factors, such as the choice of solvent and catalyst, can significantly alter transition state energies and thus influence selectivity. rsc.org Advanced models can account for these environmental effects to provide more accurate predictions. rsc.org In some complex cases, traditional transition state theory is insufficient, and molecular dynamics simulations are needed to understand product ratios, which may be determined by post-transition state bifurcations. escholarship.org

Table 3: Hypothetical Computational Prediction of Selectivity in a Nitroaldol Reaction (Note: This table illustrates how computational results would be presented to predict reaction outcomes.)

| Pathway | Transition State Energy (kcal/mol, relative) | Predicted Product Ratio | Stereochemical Outcome |

| Pathway A (forms syn product) | 0.0 | ~95% | Major Product |

| Pathway B (forms anti product) | +2.1 | ~5% | Minor Product |

Based on the principles of computational selectivity prediction where the difference in activation energy (ΔΔG‡) determines the product ratio. A 2.1 kcal/mol difference corresponds roughly to a 95:5 ratio at room temperature. nih.gov

Conformational Analysis of this compound Ring Systems

Conformational analysis studies the different three-dimensional shapes a molecule can adopt through rotation around its single bonds. libretexts.orgmaricopa.edu The cyclopentane ring is not planar; it adopts puckered conformations to relieve torsional strain that would be present in a flat structure. libretexts.org The two most cited conformations are the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry). dalalinstitute.commasterorganicchemistry.com The energy barrier between these conformations is very low, leading to rapid interconversion at room temperature through a process called pseudorotation. dalalinstitute.com

The presence of a substituent, such as the 2-nitroethyl group, influences the conformational preference of the cyclopentane ring. acs.org The bulky substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain, which arises from unfavorable interactions with adjacent atoms. maricopa.edudkvjamnagar.edu.in

Furthermore, the 2-nitroethyl side chain itself has multiple rotatable bonds, leading to a variety of possible conformers. The orientation of the large nitro group relative to the cyclopentane ring is a key determinant of conformational stability. Computational methods can be used to calculate the relative energies of these different conformers, identifying the most stable, lowest-energy structures that the molecule is most likely to adopt. libretexts.org

Table 4: Representative Relative Energies of this compound Conformers (Note: These values are illustrative, based on general principles of conformational analysis.)

| Cyclopentane Conformation | Substituent Position | Side Chain Rotamer | Relative Energy (kcal/mol) | Stability |

| Envelope | Equatorial | Anti | 0.0 | Most Stable |

| Half-Chair | Equatorial | Anti | 0.2 | High |

| Envelope | Equatorial | Gauche | 1.1 | Moderate |

| Envelope | Axial | Anti | 2.5 | Low (Steric Hindrance) |

| Half-Chair | Axial | Anti | 2.8 | Low (Steric Hindrance) |

Data based on established principles of steric and torsional strain in substituted cycloalkanes. maricopa.edumasterorganicchemistry.com

Analytical Methodologies for Structural and Mechanistic Elucidation

Spectroscopic Characterization Techniques in Synthetic Confirmation

Spectroscopic methods are paramount in the elucidation of the molecular structure of newly synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for an unambiguous structural assignment of (2-Nitroethyl)cyclopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide key insights into its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclopentyl ring would likely appear as a series of complex multiplets in the upfield region (typically δ 1.0-2.0 ppm). The protons of the ethyl chain adjacent to the cyclopentyl ring and the nitro group would be shifted further downfield. Specifically, the methylene (B1212753) group attached to the cyclopentyl ring (-CH₂-CH₂NO₂) would likely resonate at a slightly higher field than the methylene group directly attached to the electron-withdrawing nitro group (-CH₂-NO₂), which is expected to appear in the δ 4.3-4.7 ppm region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The five carbon atoms of the cyclopentyl ring would be expected to show signals in the aliphatic region (δ 25-45 ppm). The two carbons of the 2-nitroethyl side chain would be deshielded to different extents. The carbon atom directly bonded to the nitro group is expected to have the most downfield chemical shift in the aliphatic region, likely in the range of δ 70-80 ppm, due to the strong electron-withdrawing effect of the nitro group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the prominent absorption bands of the nitro group. The aliphatic C-H stretching vibrations from the cyclopentyl and ethyl groups would be observed in the region of 2850-3000 cm⁻¹. The most diagnostic peaks, however, would be the strong, distinct absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂). These typically appear near 1550 cm⁻¹ and 1380 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of the presence of a nitroalkane functionality. spectroscopyonline.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns for nitroalkanes involve the loss of the nitro group (NO₂) or a nitro-containing fragment. The fragmentation of the cyclopentyl ring could also lead to a series of characteristic ions. The base peak in the mass spectrum of cyclopentane (B165970) itself is often at m/z 42, corresponding to the loss of an ethene molecule from the ring. docbrown.info A similar fragmentation pattern might be observed for the cyclopentyl moiety in this compound.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Multiplets for cyclopentyl protons (δ 1.0-2.0 ppm), Downfield shifts for ethyl protons, especially -CH₂NO₂ (δ 4.3-4.7 ppm) |

| ¹³C NMR | Cyclopentyl carbons (δ 25-45 ppm), Deshielded carbon attached to NO₂ (δ 70-80 ppm) |

| IR Spectroscopy | Strong asymmetric NO₂ stretch (~1550 cm⁻¹), Strong symmetric NO₂ stretch (~1380 cm⁻¹), C-H stretches (2850-3000 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak, Fragmentation corresponding to loss of NO₂ and cyclopentyl ring fragments |

Chromatographic Methods for Compound Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for the analysis of organic compounds like this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC would be an effective method for purity assessment. The choice of the stationary phase is crucial for achieving good separation. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is often used for the analysis of hydrocarbons and their derivatives. The retention time of the compound would be dependent on its volatility and its interaction with the stationary phase. The use of a flame ionization detector (FID) would provide high sensitivity for this organic analyte. For structural confirmation, GC can be coupled with mass spectrometry (GC-MS), allowing for the separation of components in a mixture followed by their individual mass spectral analysis.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For nitro compounds, reversed-phase HPLC with a C18 column is a common analytical approach. epa.govmtc-usa.com A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be used to elute the compound from the column. A UV detector is typically employed for the detection of nitro compounds, as the nitro group provides a chromophore that absorbs in the UV region. HPLC is particularly useful for monitoring the progress of a reaction and for the quality control of the final product.

| Chromatographic Method | Typical Conditions for Analysis of Nitroalkanes |

| Gas Chromatography (GC) | Column: Non-polar (e.g., DB-5, HP-5) or polar (e.g., DB-WAX) capillary column. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Carrier Gas: Helium or Nitrogen. |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase C18. Mobile Phase: Acetonitrile/water or Methanol/water gradient. Detector: UV-Vis (monitoring at a wavelength appropriate for the nitro group). |

Future Directions in 2 Nitroethyl Cyclopentane Research

Development of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of enantiomerically pure (2-Nitroethyl)cyclopentane derivatives is of paramount importance, as the biological activity of chiral molecules is often dictated by their specific stereochemistry. Future research will likely concentrate on the development of innovative catalytic systems that can provide high yields and excellent enantioselectivity. The diverse reactivity of nitro compounds in forming carbon-carbon and carbon-heteroatom bonds makes them valuable intermediates in organic synthesis. frontiersin.org

One promising avenue is the advancement of organocatalysis. Asymmetric organocatalysis has demonstrated considerable success in the synthesis of nitro compounds. frontiersin.org For instance, organocatalytic triple Michael domino reactions have been employed to create fully functionalized cyclopentanes with high stereoselectivity. researchgate.net Future work could adapt these methodologies to substrates relevant to this compound, potentially utilizing chiral catalysts to control the formation of multiple stereocenters in a single, efficient step. The development of novel chiral catalysts, such as phosphines and N-heterocyclic carbenes, is an active area of research for the enantioselective synthesis of cyclopentanes and related structures. nih.govnih.gov

Furthermore, the exploration of metal-based catalysis continues to be a fruitful area of investigation. Transition metal catalysts, including those based on nickel, have been successfully used in the asymmetric synthesis of substituted cycloalkanes. chemrxiv.org The development of new ligands for these metals could lead to catalytic systems with improved activity and selectivity for the synthesis of chiral this compound precursors. The discovery of enantioselective catalytic reactions that utilize readily available and environmentally benign precursors is a significant goal. nsf.govchemistryviews.org

A summary of potential catalytic approaches for the enantioselective synthesis of this compound derivatives is presented in the table below.

| Catalytic Approach | Potential Catalyst Class | Anticipated Advantages |

| Asymmetric Organocatalysis | Chiral Amines, Phosphines, N-Heterocyclic Carbenes | Metal-free, high stereoselectivity, mild reaction conditions |

| Transition Metal Catalysis | Nickel, Cobalt, Iridium complexes with chiral ligands | High catalytic activity, broad substrate scope |

| Domino/Cascade Reactions | Organocatalysts or Metal Catalysts | Increased molecular complexity from simple precursors in a single step |

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offer numerous advantages in terms of safety, efficiency, and scalability. europa.eu The application of flow chemistry to the synthesis of this compound and its intermediates is a promising future direction. Nitration reactions, which are often highly exothermic, can be performed more safely in flow reactors due to superior heat and mass transfer. europa.euamt.uk

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, can accelerate the discovery and optimization of new reactions. vapourtec.com Such systems could be employed to rapidly screen a wide range of reaction conditions for the synthesis of this compound, significantly reducing the time required for process development. The integration of purification steps within a continuous flow system can further enhance the efficiency of multi-step syntheses. nih.gov

The benefits of applying flow chemistry to the synthesis of nitro compounds are summarized in the following table.

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Enhanced Heat Transfer | Improved safety for exothermic nitration reactions europa.eu |

| Precise Control of Reaction Parameters | Higher yields and selectivities |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production |

| Automation | High-throughput screening of reaction conditions and library synthesis vapourtec.com |

| In-line Analysis and Purification | Real-time optimization and streamlined multi-step synthesis nih.gov |

Computational Design of New Reactions and Reagents

Computational chemistry and molecular modeling are becoming indispensable tools in modern organic synthesis. In the context of this compound, computational methods can be used to design new reactions and reagents with enhanced selectivity and efficiency. For example, molecular modeling and dynamics simulations can provide insights into the stereochemical outcomes of reactions, aiding in the rational design of chiral catalysts and substrates. elsevierpure.com

Density Functional Theory (DFT) calculations can be employed to investigate reaction mechanisms and predict the effect of substituents on the reactivity and selectivity of key transformations. This predictive power can guide experimental efforts, saving time and resources. For instance, computational studies can help in understanding the factors that control the stereoselectivity in the formation of functionalized cyclopropanes, knowledge that can be extrapolated to cyclopentane (B165970) systems. researchgate.net

Future research will likely see a closer integration of computational design and experimental validation. This synergistic approach could lead to the discovery of novel, highly efficient, and stereoselective methods for the synthesis of this compound and its derivatives. The impact of substituents on molecular geometry and properties, which can be predicted computationally, is crucial for designing molecules with desired characteristics. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.